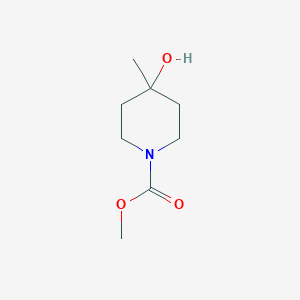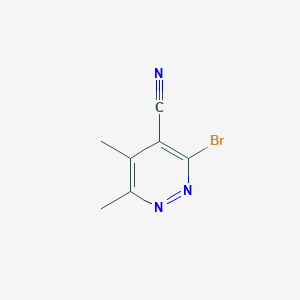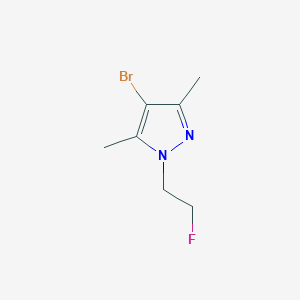
2-(3-溴-2,6-二氟苯基)乙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-(3-Bromo-2,6-difluorophenyl)acetic acid” is a chemical compound with the CAS Number: 1250443-19-6 . It has a molecular weight of 251.03 . The IUPAC name for this compound is (3-bromo-2,6-difluorophenyl)acetic acid . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “2-(3-Bromo-2,6-difluorophenyl)acetic acid” is 1S/C8H5BrF2O2/c9-5-1-2-6(10)4(8(5)11)3-7(12)13/h1-2H,3H2,(H,12,13) . This code provides a unique representation of the molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 251.03 . It is a powder at room temperature . The InChI code for this compound is 1S/C8H5BrF2O2/c9-5-1-2-6(10)4(8(5)11)3-7(12)13/h1-2H,3H2,(H,12,13) .科学研究应用
Bromination Studies: Campbell, Andrew, and Hasan(1969)的研究探讨了在醋酸中对3-甲氧基氟蒽进行溴化反应,产生特定的溴化合物。这项研究为类似化合物如2-(3-溴-2,6-二氟苯基)乙酸(Campbell, Andrew, & Hasan, 1969)的溴化过程提供了见解。
Aryl Acetates中的取代反应: Mare和Hannan(1970)研究了不同溶剂中二烷基苯乙酸酯的溴化反应,为可能适用于2-(3-溴-2,6-二氟苯基)乙酸(Mare & Hannan, 1970)的取代反应提供了见解。
Protopic Rearrangement Studies: Mare和Singh(1973)的研究集中在某些溴化合物中碱催化的原子重排,这可能为理解涉及2-(3-溴-2,6-二氟苯基)乙酸(Mare & Singh, 1973)的反应提供比较基础。
Electrochemical Studies: Nematollahi和Akaberi(2001)对水/醋酸混合物中1,3-吲哚二酮的溴衍生物的电化学合成进行了研究,这可能为了解2-(3-溴-2,6-二氟苯基)乙酸(Nematollahi & Akaberi, 2001)的电化学性质提供见解。
Conjugation Inhibition Studies: Lee和Starratt(1986)研究了某些化合物对吲哚-3-乙酸代谢的影响。虽然并未直接研究2-(3-溴-2,6-二氟苯基)乙酸,但这项研究可能为其生物相互作用(Lee & Starratt, 1986)提供平行见解。
Suzuki Cross-Coupling Reactions: Rizwan等人(2021)探讨了在合成溴苯胺衍生物中的Suzuki交叉偶联反应,这可能与理解涉及2-(3-溴-2,6-二氟苯基)乙酸(Rizwan et al., 2021)的反应相关。
安全和危害
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with it include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
作用机制
Target of Action
It is known that this compound belongs to the class of organic compounds known as n-benzylbenzamides . These compounds are known to interact with various biological targets, but the specific targets for this compound need further investigation.
Mode of Action
It is known that n-benzylbenzamides, the class of compounds to which it belongs, typically interact with their targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . The presence of the bromo and difluoro substituents on the phenyl ring may influence the compound’s interaction with its targets.
Biochemical Pathways
It is known that the compound is used in suzuki–miyaura cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound may play a role in the synthesis of complex organic molecules.
Pharmacokinetics
It is known that the compound is a powder at room temperature , which suggests that it could be administered orally and absorbed in the gastrointestinal tract. The presence of the bromo and difluoro substituents on the phenyl ring may influence the compound’s distribution, metabolism, and excretion.
Result of Action
It is known that the compound is a synthetic compound developed for its potent analgesic and anti-inflammatory properties. This suggests that the compound may have effects on pain and inflammation pathways in the body.
Action Environment
It is known that the compound is stable at room temperature , suggesting that it may be stable under a variety of environmental conditions
属性
IUPAC Name |
2-(3-bromo-2,6-difluorophenyl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O2/c9-5-1-2-6(10)4(8(5)11)3-7(12)13/h1-2H,3H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGSULWSXEZBTAW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)CC(=O)O)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromo-2,6-difluorophenyl)acetic acid | |
CAS RN |
1250443-19-6 |
Source


|
| Record name | 2-(3-bromo-2,6-difluorophenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![1-[4-Hydroxy-3-(propan-2-yl)phenyl]-2-methylpropan-1-one](/img/structure/B1380672.png)

